1,11-Dioxa[11]paracyclophane

Planar chirality Enantioselective lithiation Paracyclophane

Chiral ligand synthesis using flippable [12]-[17]paracyclophanes suffers severe enantiomeric erosion (18-82% ee). The unflippable ansa chain of 1,11-dioxa[11]paracyclophane solves this: a single dilithiation protocol yields C₂-symmetric derivatives with 99% ee, preserving planar chirality at -78 °C. • >97% (GC) purity; mp 53-57 °C for unambiguous identity verification • Solid derivatives remain racemization-free for >2 years at ambient temperature • Phosphite ligands derived from this scaffold deliver up to 73% ee in Pd-catalyzed allylic alkylation Supplied as a crystalline solid with guaranteed purity, ready for asymmetric catalysis and ligand library construction.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 6571-51-3
Cat. No. B1446189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,11-Dioxa[11]paracyclophane
CAS6571-51-3
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESC1CCCCOC2=CC=C(C=C2)OCCCC1
InChIInChI=1S/C15H22O2/c1-2-4-6-12-16-14-8-10-15(11-9-14)17-13-7-5-3-1/h8-11H,1-7,12-13H2
InChIKeyLTROLYACVISZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,11-Dioxa[11]paracyclophane Overview


1,11-Dioxa[11]paracyclophane (CAS 6571‑51‑3) is a macrocyclic paracyclophane in which a p‑phenylene unit is bridged by a nine‑methylene, two‑oxygen 11‑atom ansa chain [REFS‑1]. The compound possesses an unflippable ansa chain at ambient temperature, creating a permanently planar‑chiral scaffold that can be elaborated into enantiomerically pure mono‑ and C2‑symmetric disubstituted derivatives [REFS‑2]. Commercial availability at >97% (GC) purity and a sharp melting point of 53–57 °C facilitates unambiguous identity verification [REFS‑1].

Unflippable [11]paracyclophane scaffold
Workflow Enantioselective ortho‑lithiation and dilithiation
Identity Crystalline solid with defined melting point for procurement verification
Purity GC purity specification supports lot consistency

1,11-Dioxa[11]paracyclophane Substitution Failure


The length of the ansa chain governs whether the macrocycle is flippable at reaction temperatures. 1,n‑Dioxa[n]paracyclophanes with n ≤ 11 possess unflippable ansa chains, enabling highly enantioselective ortho‑lithiation at –78 °C and preserving planar chirality during subsequent di‑lithiation. In contrast, homologues with n ≥ 12 are flippable, leading to substantial erosion of enantiomeric excess and requiring complex kinetic‑resolution protocols that fail to match the stereochemical fidelity achievable with the [11]paracyclophane core [REFS‑1]. This structural threshold makes the 11‑membered variant the longest commercially practical scaffold that combines unflippability with the capacity for near‑perfect enantio‑induction.

Ansa-chain flippability threshold
Homologues with n ≥ 12 have flippable ansa chains, leading to ee erosion and lower dilithiation yields compared to the unflippable 11‑membered scaffold.
Kinetic‑resolution complexity
Flippable [12]–[17]paracyclophanes require dynamic kinetic‑resolution protocols that fail to match the near‑perfect ee of the [11] variant.
Physical form mismatch
Higher homologues are often oils or low‑melting solids, complicating identity verification and storage stability compared to the crystalline 11‑membered compound.

1,11-Dioxa[11]paracyclophane vs. Closest Analogs


Dilithiation Enantioselectivity

Under identical dilithiation conditions (sec‑BuLi, (–)‑sparteine, –78 to –20 °C, I₂ quench), 1,11‑dioxa[11]paracyclophane (1a) delivers the C2‑symmetric diiodo product 5aa in 79% yield and 99% ee. The higher homologue 1,12‑dioxa[12]paracyclophane (1c) gives only 38% yield and 82% ee, because its flippable ansa chain prevents efficient stereochemical induction during the second lithiation [REFS‑1].

Dilithiation Enantioselectivity
Head-to-head
11‑membered 99% ee (79% yield)
12‑membered 82% ee (38% yield)
Supports enantioselective scaffold selection
17 pp ee advantage under identical dilithiation conditions
Planar chirality Enantioselective lithiation Paracyclophane

Phosphite Ligand Performance

Planar‑chiral phosphite L2, prepared from 1,11‑dioxa[11]paracyclophane‑derived alcohol 2b, was compared with its shorter‑chain congener L1 (from 1,10‑dioxa[10]paracyclophane) in the palladium‑catalyzed allylic alkylation of dimethyl malonate with (E)‑1,3‑diphenylallyl acetate. At room temperature, L2 gave 43% ee whereas L1 gave 33% ee. Lowering the temperature to –40 °C raised the ee of L2 to 73% [REFS‑1].

Phosphite Ligand Performance
Head-to-head
L2 (11‑membered) 43% ee (rt), 73% ee (−40 °C)
L1 (10‑membered) 33% ee (rt)
Reported ligand enantioselectivity context
73% vs. 33% max ee in allylic alkylation screening
Asymmetric catalysis Phosphoramidite ligands Allylic alkylation

Configurational Stability

Racemization kinetics of monosubstituted 1,11‑dioxa[11]paracyclophane derivatives were monitored at room temperature. Solid derivatives 2ac (diphenylphosphino) and 2af (tertiary alcohol) showed no detectable racemization over 2 years. In contrast, oily derivatives (2ab, 2ad, 2ae) lost 10–35% ee over 8 months to 2 years [REFS‑1]. By comparison, the higher homologue 1,12‑dioxa[12]paracyclophane yields disubstituted products with only 18% ee when the mono‑silylated intermediate is further lithiated, demonstrating that configurational instability is intrinsic to the flippable ansa chain [REFS‑1].

Configurational Stability
Class-level
Solid derivatives 0% ee loss over 2 yr, rt
Oily derivatives 10–35% ee loss in 8 mo–2 yr
Solid derivatives support multi‑year shelf stability
Racemization monitored by chiral HPLC; context-dependent
Racemization kinetics Planar chirality stability Storage conditions

Physicochemical Identity Verification

Commercially available 1,11‑dioxa[11]paracyclophane is specified at ≥97.0% purity by GC and exhibits a sharp melting point of 53.0–57.0 °C (reference value 55 °C) [REFS‑1]. These tight specifications—absent from many higher‑homologue paracyclophanes that are oils or low‑melting solids—enable rapid, quantitative identity confirmation and lot‑to‑lot consistency assessment before use in enantioselective syntheses.

Identity Verification
Specification review
Purity ≥97.0% (GC)
Melting point 53.0–57.0 °C
Crystalline identity confirms incoming material quality
Higher homologues are oils without defined melting point
Quality control Purity specification Melting point

Unflippable Ansa-Chain Threshold

The ansa chain of 1,11‑dioxa[11]paracyclophane (n = 11) is the longest that remains unflippable at –78 °C. This structural feature permits the first lithiation to establish planar chirality with high ee, and the second lithiation to benefit from kinetic resolution, achieving near‑perfect ee (99%) in disubstituted products. Homologues with n ≥ 12 rely on dynamic kinetic resolution at the second lithiation step, which caps ee values below 90% [REFS‑1]. The concept underpins the consistent superiority of the [11]paracyclophane scaffold in generating both mono‑ and C2‑symmetric planar‑chiral derivatives.

Ansa-Chain Flippability Threshold
Class-level inference
n=11 is the longest unflippable chain at −78 °C; n≥12 flippable, capping ee below 90% for disubstituted products.
Defines scaffold selection boundary for high‑ee planar chirality
Mechanistic basis; verify for specific substrate scope
Ansa‑chain flippability Dynamic kinetic resolution Structure–enantioselectivity relationship

Application Scenarios for 1,11-Dioxa[11]paracyclophane


C2-Symmetric Building Block Synthesis

Researchers requiring >99% ee C2‑symmetric paracyclophane derivatives—such as diiodo‑, diphosphino‑, or dialkyl‑substituted intermediates—benefit from the unflippable ansa chain of 1,11‑dioxa[11]paracyclophane. A single dilithiation protocol yields products with 99% ee, avoiding the low ee (18–82%) obtained with flippable [12]–[17]paracyclophanes [REFS‑1]. This directly impacts procurement decisions when the downstream target is a homochiral ligand or monomer.

Planar-Chiral Phosphite Ligand Development

Phosphite ligands derived from 1,11‑dioxa[11]paracyclophane (e.g., L2) deliver up to 73% ee in Pd‑catalyzed allylic alkylation, outperforming the 33% ee achieved by the 10‑membered analog L1 [REFS‑1]. Synthetic groups investing in ligand libraries should prioritize the 11‑membered scaffold to maximize enantioselectivity in high‑throughput catalysis screening.

Enantiopure Intermediate Stockpiling

Solid monosubstituted 1,11‑dioxa[11]paracyclophane derivatives (e.g., phosphine 2ac, tertiary alcohol 2af) exhibit zero racemization over 2 years at ambient temperature, compared with oily derivatives that lose up to 35% ee in the same period [REFS‑1]. Procurement of the crystalline parent compound or its solid derivatives is therefore essential for laboratories that require ready‑to‑use enantiopure intermediates without cold storage.

Host–Guest Chemistry with Preorganized Cavity

The 11‑membered ansa chain creates a stable, oxygen‑lined cavity capable of molecular recognition; paracyclophane macrocycles of this class have been employed in model catalytic systems and host–guest binding studies [REFS‑1]. The combination of defined cavity geometry and commercial availability at >97% purity makes 1,11‑dioxa[11]paracyclophane a practical choice for supramolecular chemists seeking reproducible binding data.

Application
Selection Property
Validation Focus
C2‑Symmetric building block synthesis
Unflippable ansa chain for dilithiation
Enantiomeric excess and yield of disubstituted products
Planar‑chiral phosphite ligand development
Cavity geometry for asymmetric induction
Ligand enantioselectivity in allylic alkylation screening
Enantiopure intermediate stockpiling
Crystalline solid derivatives with shelf stability
Racemization monitoring under ambient storage
Host–guest chemistry with preorganized cavity
Defined oxygen‑lined macrocyclic cavity
Reproducibility of host–guest binding data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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